
5-(1-azepanylsulfonyl)-2-methoxy-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-azepanylsulfonyl)-2-methoxy-N-methylbenzamide, also known as AZD-4901, is a chemical compound with potential therapeutic applications. It is a selective antagonist of the P2X7 receptor, which is a member of the purinergic receptor family. The P2X7 receptor is involved in several physiological and pathological processes, including inflammation, pain, and neurodegeneration. Therefore, AZD-4901 has been studied as a potential treatment for various diseases, such as chronic pain, multiple sclerosis, and Alzheimer's disease.
Mecanismo De Acción
5-(1-azepanylsulfonyl)-2-methoxy-N-methylbenzamide is a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. The P2X7 receptor is expressed in various cell types, including immune cells, neurons, and glial cells. Upon activation, the P2X7 receptor can trigger several downstream signaling pathways, including the inflammasome pathway, which leads to the production of pro-inflammatory cytokines, such as interleukin-1 beta. By blocking the P2X7 receptor, 5-(1-azepanylsulfonyl)-2-methoxy-N-methylbenzamide can inhibit these downstream pathways and reduce inflammation and pain.
Biochemical and Physiological Effects:
5-(1-azepanylsulfonyl)-2-methoxy-N-methylbenzamide has been shown to have several biochemical and physiological effects in preclinical models. In addition to its anti-inflammatory and analgesic effects, 5-(1-azepanylsulfonyl)-2-methoxy-N-methylbenzamide has been found to reduce oxidative stress, improve mitochondrial function, and enhance synaptic plasticity. These effects may contribute to its potential therapeutic benefits in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-(1-azepanylsulfonyl)-2-methoxy-N-methylbenzamide is its selectivity for the P2X7 receptor, which reduces the risk of off-target effects. Another advantage is its potency and efficacy in preclinical models, which suggests that it may have therapeutic potential in humans. However, one limitation of 5-(1-azepanylsulfonyl)-2-methoxy-N-methylbenzamide is its poor solubility in aqueous solutions, which may affect its pharmacokinetics and bioavailability. Another limitation is the lack of clinical data on its safety and efficacy in humans, which is necessary before it can be considered for clinical use.
Direcciones Futuras
There are several future directions for research on 5-(1-azepanylsulfonyl)-2-methoxy-N-methylbenzamide. One direction is to investigate its potential therapeutic applications in other diseases, such as cancer, inflammatory bowel disease, and neuropathic itch. Another direction is to optimize its pharmacokinetics and formulation to improve its solubility and bioavailability. Finally, clinical trials are needed to evaluate its safety and efficacy in humans, which will determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 5-(1-azepanylsulfonyl)-2-methoxy-N-methylbenzamide was first reported by AstraZeneca in 2014. The method involves the reaction of 5-bromo-2-methoxy-N-methylbenzamide with 1-azepanesulfonyl chloride in the presence of a base, such as triethylamine, in an organic solvent, such as dichloromethane. The resulting product is then purified by column chromatography to obtain 5-(1-azepanylsulfonyl)-2-methoxy-N-methylbenzamide in high yield and purity.
Aplicaciones Científicas De Investigación
5-(1-azepanylsulfonyl)-2-methoxy-N-methylbenzamide has been extensively studied in preclinical models of various diseases, including chronic pain, multiple sclerosis, and Alzheimer's disease. In a rat model of neuropathic pain, 5-(1-azepanylsulfonyl)-2-methoxy-N-methylbenzamide was shown to reduce mechanical hypersensitivity and thermal hyperalgesia, which are symptoms of chronic pain. In a mouse model of multiple sclerosis, 5-(1-azepanylsulfonyl)-2-methoxy-N-methylbenzamide was found to improve motor function and reduce inflammation in the spinal cord. In a cell culture model of Alzheimer's disease, 5-(1-azepanylsulfonyl)-2-methoxy-N-methylbenzamide was shown to reduce the production of amyloid-beta, which is a hallmark of the disease.
Propiedades
IUPAC Name |
5-(azepan-1-ylsulfonyl)-2-methoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-16-15(18)13-11-12(7-8-14(13)21-2)22(19,20)17-9-5-3-4-6-10-17/h7-8,11H,3-6,9-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXISAUKJFCWLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(azepan-1-ylsulfonyl)-2-methoxy-N-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4941587.png)

![{4-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}methanol](/img/structure/B4941604.png)
![4-[4-(2-isoxazolidinylcarbonyl)phenoxy]-1-(3-methoxypropanoyl)piperidine](/img/structure/B4941609.png)
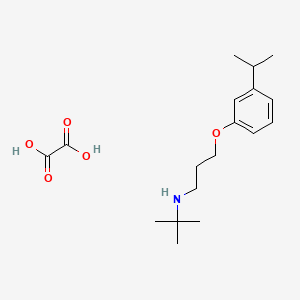
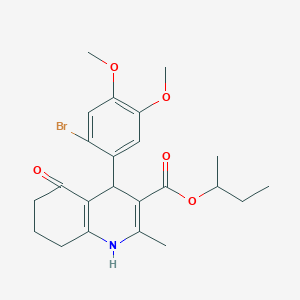
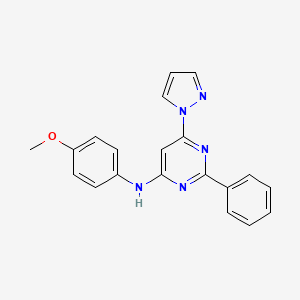
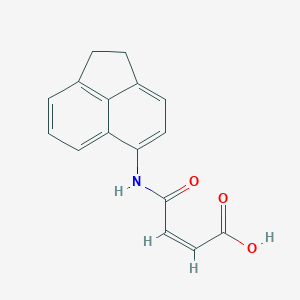
![6-({[2-(aminocarbonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4941647.png)
![1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B4941656.png)
![5-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4941664.png)
![4-[(2-bromo-3-phenyl-2-propen-1-ylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4941677.png)
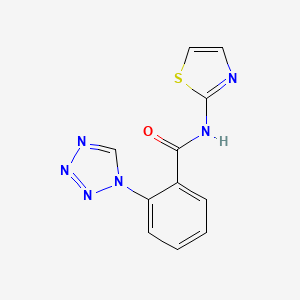
![11-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4941696.png)